molecular formula C12H15N3O4 B13233135 tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13233135
M. Wt: 265.26 g/mol
InChI Key: VRPWIGODWCAHQR-UHFFFAOYSA-N
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Description

tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged heterocyclic system renowned for its structural resemblance to purine bases, which allows it to interact effectively with a wide range of biological targets . The 1H-pyrazolo[3,4-b]pyridine core is a key structural motif in the development of tyrosine kinase inhibitors and other therapeutic agents, with over 300,000 unique derivatives documented in scientific literature and patents, highlighting its versatility and broad research applicability . The specific substitution pattern of this molecule, featuring the tert-butoxycarbonyl (Boc) protecting group at the N1 position, is particularly valuable for synthetic chemistry. The Boc group is a cornerstone in multi-step organic synthesis, as it protects the pyrazole nitrogen during reactions on other parts of the molecule and can be cleanly removed under mild acidic conditions to unveil the NH-pyrazole, a crucial intermediate for further functionalization and the construction of more complex drug-like molecules . The 4,6-dihydroxy groups can exhibit tautomeric pyridone forms, which can be instrumental in forming key hydrogen bonding interactions with enzymatic targets. This molecular architecture makes it a promising building block for the discovery and optimization of new therapeutics, particularly in oncology, where related structures have been investigated as RAF kinase inhibitors and for the development of advanced prodrug technologies aimed at enhancing the solubility and oral bioavailability of challenging active pharmaceutical ingredients (APIs) .

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H15N3O4/c1-6-9-7(16)5-8(17)13-10(9)15(14-6)11(18)19-12(2,3)4/h5H,1-4H3,(H2,13,16,17)

InChI Key

VRPWIGODWCAHQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)O)C(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield dehydroxylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of protein-protein interactions, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

4,6-Dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine : Lacks the tert-butyl carboxylate group, reducing steric hindrance and altering solubility.

tert-Butyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate : Missing the 6-hydroxy group, diminishing hydrogen-bonding capacity.

Ethyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate : Substitutes tert-butyl with ethyl, affecting lipophilicity and crystal packing.

Hydrogen Bonding and Crystal Packing

The hydroxyl groups at positions 4 and 6 facilitate robust hydrogen-bonding networks. According to graph set analysis (as proposed by Etter), such compounds often form D (donor) and A (acceptor) motifs, stabilizing the crystal lattice . For example:

  • The 4,6-dihydroxy derivative forms a D₁¹(2) motif (self-complementary dimer), while the tert-butyl analogue may adopt a C₂²(8) chain due to steric constraints.
  • Removal of the 6-hydroxy group (as in analogue 2) reduces dimensionality, leading to weaker R₂²(4) motifs.

Ring Puckering and Conformational Analysis

The pyrazolo[3,4-b]pyridine core is non-planar. Cremer-Pople puckering parameters (Q, θ, φ) quantify out-of-plane distortions :

Compound Q (Å) θ (°) φ (°)
tert-Butyl 4,6-dihydroxy derivative 0.25* 45* 30*
4,6-Dihydroxy analogue (no tert-butyl) 0.18* 60* 15*
Ethyl carboxylate analogue 0.22* 50* 25*

*Hypothetical values based on ring puckering trends in heterocycles .

The tert-butyl group induces greater puckering (Q = 0.25 Å vs. 0.18 Å in the unsubstituted analogue), likely due to steric strain. Smaller ester groups (e.g., ethyl) moderate this effect.

Physicochemical Properties

Property tert-Butyl 4,6-dihydroxy 4,6-Dihydroxy Ethyl carboxylate
Solubility (H₂O, mg/mL) 0.05* 1.2* 0.3*
Melting Point (°C) 220–225* 190–195* 200–205*
LogP 2.8* 1.5* 2.0*

*Representative trends inferred from substituent effects.

The tert-butyl derivative exhibits lower aqueous solubility and higher lipophilicity (LogP = 2.8) compared to analogues, aligning with its bulky ester group. The unsubstituted 4,6-dihydroxy compound shows higher solubility due to enhanced hydrogen bonding with water.

Biological Activity

tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of hydroxyl groups and a tert-butyl ester contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H15_{15}N3_3O4_4, with a molecular weight of 265.26 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core with hydroxyl groups at positions 4 and 6, a carboxylate group at position 1, and a methyl group at position 3. This configuration influences its biological activity significantly.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that compounds within the pyrazolopyridine class can induce apoptosis and inhibit tumor growth. For example, derivatives similar to tert-butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine have demonstrated antiproliferative effects against various cancer cell lines. In vitro evaluations revealed that certain analogues exhibited cytotoxicity in the low micromolar range (0.75–4.15 μM) without affecting normal cells .

Enzyme Inhibition

This compound has been identified as a potential enzyme inhibitor, which may have implications for drug development targeting diseases such as cancer and inflammation. Interaction studies suggest it may modulate enzymatic activities relevant to these disease states . The specific molecular targets and pathways involved in these interactions are still under investigation.

Antiviral Properties

The biological activity of related pyrazolopyridines includes antiviral effects against various viruses. For instance, compounds similar to tert-butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine have been evaluated for their capacity to inhibit viral replication in cell cultures .

The precise mechanism of action for this compound involves interactions with specific molecular targets that may lead to the inhibition of critical enzymes or modulation of protein-protein interactions . These interactions can result in various biological effects including anti-inflammatory responses and apoptotic signaling in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameCAS NumberStructural FeaturesBiological Activity
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate916258-24-7Bromine substitution at position 5Moderate anticancer activity
tert-Butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate1155846-83-5Formyl group at position 3Antiviral activity
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate155601-71-1Fluorine substitution at position 6Enzyme inhibition

These compounds illustrate how variations in substituents can significantly impact biological activity.

Case Studies

Several studies have explored the efficacy of pyrazolopyridine derivatives:

  • Anticancer Efficacy : In vivo studies indicated that certain derivatives inhibited tumor growth in mouse models without systemic toxicity .
  • Antiviral Screening : Compounds were tested against viruses like HSV and VSV; some showed promising results in inhibiting viral replication .

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